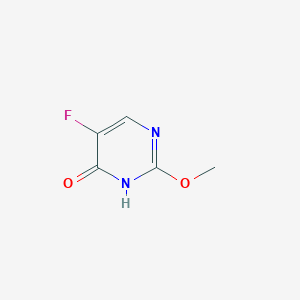

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIFBCPINLZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326323 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-96-2 | |

| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-fluororacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS No: 1480-96-2), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While this specific molecule is not extensively characterized in publicly available literature, this document compiles the known physicochemical data, proposes a potential synthetic pathway, and discusses its hypothetical biological relevance in the context of well-established fluoropyrimidine pharmacology. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₅H₅FN₂O₂.[1] It is also known by other names such as 2-Methoxy-5-fluorouracil.[1] The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidinone ring are key structural features that are expected to influence its chemical reactivity and biological activity.

Core Physicochemical Data

A summary of the core physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1480-96-2 | PubChem[1] |

| Molecular Formula | C₅H₅FN₂O₂ | PubChem[1] |

| Molecular Weight | 144.10 g/mol | PubChem[1] |

| Appearance | Off-White Solid | ChemicalBook |

| Melting Point | 204-208 °C | ChemicalBook |

| Water Solubility | 5.49 g/L at 20°C (Predicted) | ChemicalBook |

| pKa | 6.34 ± 0.50 (Predicted) | ChemicalBook |

| IUPAC Name | This compound | PubChem[1] |

Spectral Data

Synthesis and Characterization

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally related fluoropyrimidines, a potential synthetic route can be proposed.

Proposed Synthetic Pathway

A plausible synthetic route to this compound may start from the readily available antimetabolite, 5-fluorouracil. The proposed pathway involves the protection of the hydroxyl group as a methoxy ether.

Note: This is a hypothetical pathway and would require experimental validation and optimization.

Experimental Protocol for a Related Compound: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

While a specific protocol for the target compound is unavailable, a procedure for a closely related amine derivative is documented. This can provide insights into the reaction conditions and purification techniques that might be applicable.

A general procedure for the synthesis of 5-fluoro-2-methoxy-4-aminopyrimidine involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with ammonia in isopropanol. The mixture is heated to 40-60 °C and stirred for 3-5 hours. After cooling, the solid product is collected by filtration, washed with isopropanol, and dried.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been specifically reported in the scientific literature. However, its structural similarity to the well-known anticancer drug 5-fluorouracil (5-FU) suggests that it may have related pharmacological properties.

Potential as a 5-Fluorouracil Prodrug

It is plausible that this compound could act as a prodrug of 5-FU. Upon administration, the methoxy group could be enzymatically or chemically cleaved in vivo to release 5-FU. 5-FU is then anabolized to its active metabolites, which exert cytotoxic effects.

The 5-Fluorouracil Signaling Pathway

The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The metabolic activation of 5-FU leads to the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the enzyme.[3] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.

Disclaimer: The role of this compound as a prodrug for 5-FU is hypothetical and requires experimental verification.

Experimental Workflows

Given the lack of specific biological data for this compound, a logical experimental workflow to characterize its potential anticancer activity would involve a series of established in vitro assays.

References

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS number: 1480-96-2), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines established and putative synthesis protocols, and discusses its anticipated biological activity and mechanism of action, primarily as a potential prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Experimental protocols for characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) are also provided. The guide is intended to be a valuable resource for researchers and scientists working in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction

This compound, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound belonging to the pyrimidine class.[1] Its structure is closely related to that of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[2] The presence of a fluorine atom at the C-5 position is a key feature that imparts cytotoxic activity to this class of compounds. The methoxy group at the C-2 position distinguishes it from 5-FU and suggests its potential role as a prodrug, which may offer advantages in terms of metabolic stability, oral bioavailability, or targeted activation. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 1480-96-2 | [3] |

| Molecular Formula | C₅H₅FN₂O₂ | [3] |

| Molecular Weight | 144.10 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methoxy-5-fluorouracil, 5-Fluoro-2-methoxy-4(1H)-pyrimidinone, NSC 527067 | [3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 204-208 °C | [4] |

| Boiling Point | 225.1 °C (predicted) | [4] |

| Density | 1.44 g/cm³ (predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| pKa | 6.34 (predicted) | [4] |

Synthesis and Purification

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the readily available 5-fluorouracil.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 5-Fluorouracil

This protocol is a generalized procedure based on established chemical transformations for similar pyrimidine derivatives.[5][6][7]

Step 1: Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluorouracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

To this suspension, slowly add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1-0.2 eq), to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

Step 2: Selective Methoxylation to this compound

-

Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous methanol.

-

Cool the solution in an ice bath and add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.1 eq) dropwise. The regioselective substitution at the C4 position is generally favored under these conditions.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

The resulting residue contains the desired product.

Purification Protocol

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for higher purity.

-

The purity of the final product should be confirmed by NMR, MS, and HPLC analysis.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and specific IC50 values for this compound are not extensively reported in publicly available literature. However, based on its structural similarity to 5-FU and other fluoropyrimidine derivatives, its biological action is anticipated to be that of a prodrug that is intracellularly converted to 5-FU.[2]

Proposed Mechanism of Action: Prodrug Activation

The primary proposed mechanism of action involves the enzymatic conversion of this compound to the active cytotoxic agent, 5-fluorouracil. This conversion is likely mediated by intracellular enzymes.[8]

Caption: Proposed mechanism of action via conversion to 5-fluorouracil.

Once converted to 5-FU, the downstream mechanisms are well-established:[2][9]

-

Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Incorporation into RNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA, leading to errors in RNA processing and function.

-

Incorporation into DNA: 5-FU can also be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can trigger DNA damage and repair pathways, ultimately leading to apoptosis.

Quantitative Biological Data

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Expected Signals: Signals corresponding to the methoxy protons (singlet, ~3.5-4.0 ppm) and the pyrimidine ring proton (doublet, due to coupling with fluorine).

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled ¹³C experiment.

-

Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Expected Signals: Signals for the five carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.

¹⁹F NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 64-256.

-

-

Expected Signals: A single signal for the fluorine atom, likely a doublet due to coupling with the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the compound.

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

-

Expected Results: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight.

Fragmentation Analysis (MS/MS):

-

By selecting the molecular ion as the precursor, MS/MS analysis can be performed to obtain a fragmentation pattern. Expected fragments would arise from the loss of the methoxy group (•OCH₃), the methyl radical (•CH₃), and cleavage of the pyrimidine ring.

Conclusion

This compound is a valuable compound for researchers in drug discovery and medicinal chemistry. Its close structural relationship to 5-fluorouracil suggests its potential as a prodrug with possible therapeutic applications. This technical guide has provided a summary of its known properties and proposed methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity, metabolic fate, and therapeutic potential. The detailed experimental protocols and structured data presented herein are intended to serve as a foundational resource for such future investigations.

References

- 1. rsc.org [rsc.org]

- 2. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.

Core Molecular Data

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and structural activity relationship (SAR) studies.

| Property | Value | Citation |

| Molecular Formula | C₅H₅FN₂O₂ | [1][2] |

| Molecular Weight | 144.10 g/mol | [1][2][3] |

| Monoisotopic Mass | 144.03350557 Da | [2] |

Experimental Protocols

The determination of the molecular formula and weight for a novel or synthesized compound like this compound typically involves a combination of the following standard analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, is the primary method for accurately determining the monoisotopic mass. The high precision of this technique allows for the confident deduction of the elemental composition and, therefore, the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the chemical structure of the molecule. The integration and splitting patterns of the signals confirm the number and connectivity of hydrogen, carbon, and fluorine atoms, validating the structure corresponding to the molecular formula.

-

Elemental Analysis: This combustion-based technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy.

These methods are foundational in chemical characterization and are standard procedures in synthetic and analytical chemistry laboratories.

Data Visualization

The logical relationship between the compound's name and its core physicochemical properties is illustrated below.

References

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine analog with significant potential in medicinal chemistry and drug development. As a derivative of the renowned anticancer agent 5-fluorouracil (5-FU), this compound is of considerable interest for its anticipated biological activities, primarily centered around the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and methodologies for evaluating its biological activity. Furthermore, this document elucidates the key signaling pathway associated with its mechanism of action through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

IUPAC Name: 5-fluoro-2-methoxy-1H-pyrimidin-6-one[1]

Synonyms: this compound, 2-Methoxy-5-fluorouracil[1][2]

CAS Number: 1480-96-2[1]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅FN₂O₂ | [1] |

| Molecular Weight | 144.10 g/mol | [1] |

| Appearance | White to very pale yellow powder | [3] |

| Melting Point | 204-208 °C | [2] |

| Solubility | Data not readily available, likely soluble in polar organic solvents. |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 5-fluorouracil. The general strategy involves the chlorination of 5-fluorouracil to form a key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a selective substitution reaction with sodium methoxide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [1][4][5]

-

Materials: 5-fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, dichloromethane, hydrochloric acid, sodium bicarbonate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil (1 eq) and phosphorus oxychloride (10 eq) is prepared.

-

N,N-dimethylaniline (1.5 eq) is added dropwise to the stirred mixture.

-

The reaction mixture is heated to 114 °C and refluxed for 2 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is slowly and carefully poured into a mixture of crushed ice and water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

-

Step 2: Synthesis of this compound

-

Materials: 2,4-dichloro-5-fluoropyrimidine, sodium methoxide, methanol.

-

Procedure:

-

A solution of sodium methoxide (1 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

-

A solution of 2,4-dichloro-5-fluoropyrimidine (1 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to neutral with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford the crude this compound.

-

Experimental Protocol: Purification

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of fluoropyrimidines.[6]

-

Stationary Phase: A C18 column (e.g., Spherisorb ODS-2) can be used.[6]

-

Mobile Phase: A gradient of methanol or acetonitrile in water or a buffer solution (e.g., 0.05 M ammonium phosphate, pH 3.5) can be employed.[6]

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

-

The solution is filtered to remove any particulate matter.

-

The sample is injected onto the RP-HPLC column.

-

The product is eluted using the chosen mobile phase gradient.

-

Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

As an analog of 5-fluorouracil, this compound is expected to exert its primary biological effect through the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a prodrug that is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and induces cell death in rapidly proliferating cells, such as cancer cells.

Signaling Pathway Diagram: 5-FU Metabolic Activation and TS Inhibition

Caption: Metabolic activation of 5-FU and inhibition of Thymidylate Synthase.

Experimental Protocols: Biological Assays

To evaluate the biological activity of this compound, a series of in vitro cell-based assays can be performed.

Cytotoxicity Assay (MTT Assay)[7][8][9]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, HepG2), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)[7]

-

Objective: To quantify the induction of apoptosis by the compound.

-

Materials: Cancer cell lines, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

-

Procedure:

-

Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Thymidylate Synthase Activity Assay[10]

-

Objective: To directly measure the inhibitory effect of the compound on thymidylate synthase activity.

-

Materials: Cell lysate from cancer cells, [³H]-deoxyuridine 5'-monophosphate (dUMP), N⁵,N¹⁰-methylenetetrahydrofolate, activated carbon, liquid scintillation counter.

-

Procedure:

-

Prepare cytosolic lysates from untreated and compound-treated cancer cells.

-

Incubate the cell lysates with [³H]-dUMP and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.

-

Stop the reaction and remove the unreacted [³H]-dUMP by adding activated carbon.

-

Measure the radioactivity of the supernatant, which corresponds to the released tritium, using a liquid scintillation counter.

-

Compare the enzyme activity in treated versus untreated samples to determine the percentage of inhibition.

-

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and robust protocols for its purification and biological evaluation. The provided diagrams for the synthesis workflow and the proposed mechanism of action offer a clear visual representation of the key processes involved. The methodologies outlined herein will be invaluable to researchers in the fields of medicinal chemistry and oncology, facilitating further investigation into the therapeutic potential of this and related fluoropyrimidine derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of potential off-target effects to fully characterize the drug-like properties of this compound.

References

- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Thymidylate synthase as a molecular target for drug discovery using the National Cancer Institute's Anticancer Drug Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Fluoro-2-methoxypyrimidin-4(3H)-one Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of structural analogs and derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. This core scaffold is a key pharmacophore in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in the realm of oncology. This document details synthetic methodologies, presents quantitative biological data, and explores the signaling pathways implicated in the activity of these compounds. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of new pyrimidine-based therapeutics.

Introduction

The fluorinated pyrimidine scaffold is a cornerstone in the development of anticancer agents. The prototypical example, 5-fluorouracil (5-FU), has been a mainstay of chemotherapy for decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TYMS) by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to cytotoxicity.

The core structure of this compound represents a key variation of the fluoropyrimidine theme. The presence of the 5-fluoro substituent is crucial for the inhibition of TYMS, while modifications at the 2- and 4-positions, as well as at the N3-position, offer opportunities to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. This guide will explore the synthetic strategies employed to generate analogs and derivatives of this core, summarize their biological activities, and provide insights into their molecular mechanisms of action.

Synthetic Strategies

The synthesis of this compound and its derivatives typically commences from readily available starting materials. A common strategy involves the construction of the pyrimidine ring followed by functionalization.

General Synthesis of 2,4-Disubstituted-5-fluoropyrimidines

A versatile route to 2,4-disubstituted-5-fluoropyrimidines starts from 5-fluorouracil. The synthesis of 2-butoxy-4-substituted-5-fluoropyrimidines, for instance, provides a representative workflow that can be adapted for the synthesis of 2-methoxy analogs.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (a key intermediate)

-

Materials: 5-Fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure: A mixture of 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (1.1 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

This dichloro intermediate serves as a versatile precursor for the introduction of various substituents at the 2- and 4-positions through nucleophilic substitution reactions. For example, reaction with sodium methoxide would selectively replace one of the chloro groups with a methoxy group, leading to the 5-fluoro-2-methoxy-4-chloropyrimidine intermediate, which can be further functionalized.

Synthesis of 4-Substituted-5-fluoro-2-methoxypyrimidines

Starting from a 5-fluoro-2-methoxy-4-chloropyrimidine intermediate, a wide array of derivatives can be synthesized by reacting it with various nucleophiles, such as amines, thiols, and alcohols.

Experimental Protocol: General procedure for the synthesis of 2-Butoxy-4-substituted-5-fluoropyrimidines

-

Materials: 2-Butoxy-4-chloro-5-fluoropyrimidine, appropriate nucleophile (e.g., an amine or thiol), triethylamine (Et₃N), tetrahydrofuran (THF).

-

Procedure: To a solution of 2-butoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the desired nucleophile (1.1 eq) in THF, triethylamine (1.2 eq) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-butoxy-4-substituted-5-fluoropyrimidine derivative.

This general protocol can be adapted for the synthesis of 2-methoxy analogs by starting with the corresponding 5-fluoro-2-methoxy-4-chloropyrimidine.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is predominantly evaluated based on their cytotoxic effects against various cancer cell lines. The data presented below is based on studies of structurally related 2-butoxy-4-substituted-5-fluoropyrimidines, which provide valuable insights into the potential SAR of the 2-methoxy series.[1]

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of a series of 2-butoxy-4-substituted-5-fluoropyrimidines against several human cancer cell lines.[1]

| Compound | R Group (at C4-position) | A549 (Lung) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | BEL-7402 (Liver) IC₅₀ (µM) |

| 5 | -Cl | 0.10 | 1.66 | 0.59 | - |

| 6b | 4-Fluorophenylamino | - | - | - | < 1 |

| 6d | 4-Chlorophenylamino | - | - | 9.73 | < 1 |

| 6e | 4-Bromophenylamino | - | 8.83 | - | < 1 |

| 6f | 4-Iodophenylamino | - | - | - | < 1 |

| 6p | 4-Nitrophenylamino | - | - | - | < 1 |

| 6s | 4-Trifluoromethylphenylamino | - | - | - | < 1 |

| 6t | 3,4-Dichlorophenylamino | - | - | - | < 1 |

| 6u | 4-Phenoxyphenylamino | - | - | - | < 1 |

Note: A hyphen (-) indicates that the data was not reported in the cited literature.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for the 2-butoxy analogs, several key SAR trends can be identified:

-

Substitution at the 4-position is critical for activity. The parent 2-butoxy-4-chloro-5-fluoropyrimidine (5 ) exhibits potent cytotoxicity, particularly against the A549 lung cancer cell line.[1]

-

Aromatic amine substituents at the 4-position generally lead to potent activity against the BEL-7402 liver cancer cell line. Many of the anilino-derivatives (e.g., 6b , 6d-f , 6p , 6s-u ) show sub-micromolar IC₅₀ values against this cell line.

-

Electron-withdrawing groups on the phenylamino ring appear to be well-tolerated and can contribute to potent activity. This is evidenced by the high potency of compounds with fluoro, chloro, bromo, iodo, nitro, and trifluoromethyl substituents.

-

The nature of the substituent at the 4-position influences the selectivity profile against different cancer cell lines. For example, compound 5 is highly active against A549, while the anilino-derivatives show more pronounced activity against BEL-7402.

These observations suggest that the 4-position of the 5-fluoro-2-methoxypyrimidine core is a key site for modification to optimize potency and selectivity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for fluoropyrimidine derivatives is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

Inhibition of Thymidylate Synthase

The 5-fluoro group is a bioisostere of a hydrogen atom but its electronic properties facilitate the formation of a stable ternary complex between the fluoropyrimidine metabolite (FdUMP), TYMS, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This covalent complex inactivates the enzyme, leading to a depletion of the dTMP pool and subsequent inhibition of DNA replication and repair, ultimately triggering cell death.

Caption: Inhibition of Thymidylate Synthase by 5-Fluoropyrimidine Analogs.

Incorporation into Nucleic Acids

Metabolites of fluoropyrimidines can also be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can interfere with RNA processing and function. Similarly, the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation.

Caption: Incorporation of Fluoropyrimidine Metabolites into RNA and DNA.

Experimental Workflows

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug Discovery Workflow for 5-Fluoropyrimidine Derivatives.

Conclusion and Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The structure-activity relationships derived from related series of compounds highlight the importance of the C4-substituent in determining both potency and selectivity.

Future research in this area should focus on several key aspects:

-

Expansion of the Analog Library: Systematic exploration of a wider range of substituents at the 2-, 3-, and 4-positions is warranted to further delineate the SAR and identify novel compounds with improved therapeutic indices.

-

Elucidation of Specific Molecular Targets: While inhibition of thymidylate synthase is a primary mechanism, identifying other potential molecular targets (e.g., specific kinases) could open new avenues for therapeutic intervention and explain differential sensitivities across cancer cell lines.

-

In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to enhance tumor-specific targeting and reduce systemic toxicity.

By addressing these areas, the full therapeutic potential of this compound analogs and derivatives can be realized, leading to the development of next-generation pyrimidine-based cancer therapies.

References

The Biological Activity of Fluorinated Pyrimidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of fluorinated pyrimidinones, a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Introduction to Fluorinated Pyrimidinones

Fluorinated pyrimidinones are heterocyclic organic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into the pyrimidinone scaffold can significantly alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications have led to the development of potent anticancer, antiviral, and antifungal agents. The most well-known example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[1] This guide will delve into the established and emerging biological activities of this important class of molecules.

Mechanisms of Action

The biological effects of fluorinated pyrimidinones are multifaceted, primarily stemming from their ability to interfere with nucleic acid metabolism and function. Upon cellular uptake, these compounds are typically metabolized into active nucleotides that can inhibit key enzymes or be incorporated into DNA and RNA, leading to cytotoxicity.

Inhibition of Thymidylate Synthase

A primary mechanism of action for many fluorinated pyrimidinones, including the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is the inhibition of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication. FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a depletion of thymidine triphosphate (dTTP). This "thymineless death" is a major contributor to the cytotoxic effects of these compounds in rapidly proliferating cancer cells.[1]

Incorporation into DNA and RNA

Fluorinated pyrimidinone metabolites, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[2] The incorporation of FUTP into RNA can disrupt RNA processing and function. The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability.

Other Cellular Targets

Recent research has unveiled additional targets for fluorinated pyrimidinones, expanding their known mechanisms of action. These include:

-

DNA Topoisomerase I (Top1): Some fluorinated pyrimidines have been shown to act as Top1 poisons, trapping the enzyme-DNA cleavage complex and leading to DNA strand breaks.[3]

-

tRNA Methyltransferases (e.g., TRMT2A) and Pseudouridylate Synthases (Pus): The incorporation of fluorinated bases into RNA can inhibit the activity of RNA-modifying enzymes, which are crucial for proper RNA function and cellular homeostasis.[2][4]

-

Kinase Signaling Pathways: Certain fluorinated pyrimidinone derivatives have been developed as inhibitors of various kinases, which are key regulators of cellular processes like proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various fluorinated pyrimidinone derivatives against different biological targets and cell lines. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity of Fluorinated Pyrimidinones (IC50 Values in µM)

| Compound/Metabolite | Target/Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 1.71 | [5] |

| 5-Fluorouracil (5-FU) | A549 (Lung Cancer) | 10.32 | [5] |

| 5-Fluorouracil (5-FU) | Caco-2 (Colorectal Cancer) | 20.22 | [5] |

| 5-Fluorouracil (5-FU) | 4T1 (Breast Cancer) | 8.9 | [6] |

| FdUMP | Thymidylate Synthase | Ki value | [3] |

| Fluorinated Thiazolopyrimidine 3d | A498 (Renal Cancer) | 3.5 | [7] |

| Fluorinated Thiazolopyrimidine 3d | Topoisomerase II | 2.89 | [7] |

| Pyrimidine-based Aurora A inhibitor 13 | NCI-H526 (SCLC) | < 0.1 | [8] |

| Pyrimidine-based Aurora A inhibitor 13 | NCI-H209 (SCLC) | < 0.1 | [8] |

| Fluorinated pyrimidine 5-carboxamide 1a | MERTK Kinase | 0.02 | [9] |

Table 2: Antiviral Activity of Fluorinated Pyrimidinones (EC50 Values in µM)

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Gemcitabine Derivative 3a | Influenza A | MDCK | 3.1 - 6.2 | [10] |

| Viramidine | Influenza A (H1N1, H3N2, H5N1) | In vitro | 2 - 32 | [4] |

| Sofosbuvir | SARS-CoV-2 | Huh-2 | 6.2 | [3] |

| Sofosbuvir | SARS-CoV-2 | Calu-3 | 9.5 | [3] |

Table 3: Antifungal Activity of Fluorinated Pyrimidinones (MIC Values in µg/mL)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Flucytosine | Candida spp. | - | [11] |

| Flucytosine | Cryptococcus spp. | - | [11] |

| 5-Fluorouridine | Candida albicans | 0.4 | [8] |

| 5-Fluorouridine | Candida parapsilosis | 0.2 | [8] |

| Pyrimidine Derivative 5o | Phomopsis sp. | 10.5 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyrimidinones.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrimidinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of thymidylate synthase.

Principle: The assay spectrophotometrically monitors the conversion of dUMP and N5,N10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF). The oxidation of the cofactor is accompanied by an increase in absorbance at 340 nm.[8][15]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent (e.g., DTT).

-

Enzyme and Inhibitor Incubation: Add the purified TS enzyme to the reaction buffer with or without the fluorinated pyrimidinone inhibitor and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding the substrates, dUMP and N5,N10-methylenetetrahydrofolate.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate of absorbance increase is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.

Topoisomerase I (Top1) DNA Cleavage Assay

This assay is used to identify compounds that act as Top1 poisons by stabilizing the covalent Top1-DNA cleavage complex.

Principle: The assay utilizes a supercoiled plasmid DNA substrate. Top1 relaxes the supercoiled DNA. Top1 poisons trap the enzyme on the DNA after it has created a single-strand break, preventing re-ligation. This results in an accumulation of nicked DNA, which can be visualized by agarose gel electrophoresis.[7][16]

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Top1 reaction buffer, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human Top1 enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Protein Digestion: Stop the reaction by adding SDS and then treat with proteinase K to digest the Top1 enzyme.[7]

-

Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of nicked, open-circular DNA compared to the control indicates Top1 poisoning.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of the antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus after a defined incubation period.[17][18]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

-

Drug Dilution: Prepare serial twofold dilutions of the fluorinated pyrimidinone in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by fluorinated pyrimidinones and a representative experimental workflow.

Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil (5-FU).

Caption: Simplified DNA damage response pathway activated by fluorinated pyrimidinones.

Caption: Experimental workflow for a typical MTT cell viability assay.

Conclusion

Fluorinated pyrimidinones represent a versatile and clinically significant class of compounds with a broad spectrum of biological activities. Their primary mechanisms of action, centered on the disruption of nucleic acid synthesis and function, have been well-established, particularly for anticancer agents like 5-FU. However, ongoing research continues to uncover novel targets and signaling pathways modulated by these compounds, opening new avenues for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of fluorinated pyrimidinones. The continued investigation into their complex biological interactions will undoubtedly lead to the design of more effective and selective drugs for a range of diseases.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudouridine site assignment by high-throughput in vitro RNA pseudouridylation and sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of 2-Methoxy-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-5-fluorouracil, a key intermediate and prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document details a robust synthesis protocol, summarizes key analytical characterization data, and elucidates its metabolic activation pathway to the active cytotoxic agent. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a variety of solid tumors. However, its clinical utility is often hampered by a narrow therapeutic window and significant off-target toxicity. Prodrug strategies, which aim to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, represent a valuable approach to mitigate these limitations. 2-Methoxy-5-fluorouracil is a prodrug of 5-FU, designed to enhance its therapeutic index. This guide provides a detailed examination of its synthesis and chemical properties.

Synthesis of 2-Methoxy-5-fluorouracil

The synthesis of 2-Methoxy-5-fluorouracil can be achieved through a two-step process involving a condensation reaction followed by a cyclization reaction.[1] This method utilizes readily available starting materials and offers a straightforward route to the desired product.

Synthesis Pathway

Caption: Synthesis pathway of 2-Methoxy-5-fluorouracil.

Experimental Protocol

The following protocol is based on established synthesis methodologies.[1]

Step 1: Condensation Reaction to form Fluoroformyl acetate enol sodium salt

-

To a suitable reaction vessel, add methyl fluoroacetate and an organic solvent such as toluene.

-

In a separate vessel, prepare a solution of sodium methoxide in the same organic solvent.

-

Slowly add the sodium methoxide solution to the methyl fluoroacetate solution while maintaining the temperature and stirring.

-

Add ethyl formate to the reaction mixture.

-

Continue stirring until the reaction is complete, which can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

-

The resulting product, fluoroformyl acetate enol sodium salt, can be used in the next step without further purification.

Step 2: Cyclization Reaction to form 2-Methoxy-5-fluorouracil

-

To the reaction mixture containing the fluoroformyl acetate enol sodium salt, add O-methylisourea sulfate.

-

Heat the mixture and stir for a sufficient period to ensure complete cyclization.

-

Upon completion of the reaction, cool the mixture and isolate the crude 2-Methoxy-5-fluorouracil.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the final product.

Characterization Data

The structural identity and purity of synthesized 2-Methoxy-5-fluorouracil are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₅H₅FN₂O₂ |

| Molecular Weight | 144.10 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | 204-208 °C |

| Solubility | Soluble in DMSO and Methanol |

| Spectroscopic Data | |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Spectrum available for reference.[2] |

| ¹⁹F NMR | Data not explicitly found in the provided search results. |

| Mass Spectrometry (MS) | Data not explicitly found in the provided search results. |

Mechanism of Action: Prodrug Activation and 5-FU Signaling

2-Methoxy-5-fluorouracil acts as a prodrug that is metabolized in the body to release the active cytotoxic agent, 5-fluorouracil.[1] The metabolic activation likely involves the enzymatic cleavage of the 2-methoxy group, followed by tautomerization to yield 5-FU.

Metabolic Activation Pathway

Caption: Metabolic activation of 2-Methoxy-5-fluorouracil to 5-FU.

Once converted to 5-FU, the drug exerts its anticancer effects through multiple mechanisms. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

5-Fluorouracil Signaling Pathway

Caption: Simplified signaling pathway of 5-Fluorouracil.

Conclusion

2-Methoxy-5-fluorouracil serves as a valuable prodrug for the targeted delivery of 5-fluorouracil. The synthetic route presented in this guide is efficient and scalable. The provided characterization data, while requiring supplementation with specific NMR and MS data for the methoxy derivative, confirms the identity of the compound. Understanding the metabolic activation and the downstream signaling pathways of its active metabolite, 5-FU, is crucial for the rational design and development of next-generation fluoropyrimidine-based cancer therapies. Further research to fully characterize 2-Methoxy-5-fluorouracil and to evaluate its pharmacokinetic and efficacy profile in preclinical models is warranted.

References

A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key building block in medicinal chemistry. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

This compound, also known as 2-O-Methyl-5-fluorouracil, is a solid, off-white compound.[1] Its key physicochemical parameters have been compiled from various sources and are summarized below. These properties are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅FN₂O₂ | [2][3] |

| Molecular Weight | 144.10 g/mol | [2] |

| Melting Point | 204-208 °C | [1][4] |

| Boiling Point | 225.1 °C (at 101,325 Pa) | [1] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1] |

| Water Solubility | 5.49 g/L at 20 °C | [1] |

| General Solubility | Soluble in DMSO and Methanol | [1] |

| pKa | 6.34 ± 0.50 (Predicted) | [1] |

| LogP | -0.226 at 25 °C | [1] |

| Vapor Pressure | 0.001 Pa at 25 °C | [1] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments relevant to the characterization of pyrimidine derivatives like this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADMET properties. The shake-flask method is a standard protocol for its determination.

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).[5]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and aqueous buffer (pre-saturated with each other).

-

Agitate the vial for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the vials to achieve complete phase separation.[5]

-

Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's oral bioavailability.[5] The equilibrium solubility assay is a common method for this determination.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.[5]

Procedure:

-

Add an excess of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4).

-

Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Filter or centrifuge the suspension to separate the undissolved solid.

-

Withdraw a sample of the clear supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, LC-MS).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[5]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored using a pH meter. The pKa is determined from the resulting titration curve.[5]

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[5]

-

Dissolve a precisely weighed amount of the test compound in a suitable solvent, such as water or a co-solvent system.[5]

-

Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., NaOH or HCl).

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.[5]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Synthesis and Characterization Workflow

The development of novel pyrimidine derivatives follows a structured workflow, from initial synthesis to detailed physicochemical and biological characterization.

Caption: Workflow for Synthesis and Characterization of Pyrimidine Derivatives.

Logical Relationship in Physicochemical Profiling

The core physicochemical properties are interconnected and collectively influence the "drug-likeness" of a compound, often evaluated against criteria like Lipinski's Rule of Five.

Caption: Interrelation of Physicochemical Properties for Drug-Likeness Assessment.

References

Spectral Analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₅FN₂O₂ Molecular Weight: 144.10 g/mol CAS Number: 1480-96-2

Chemical Structure:

Caption: Chemical structure of this compound.

Spectral Data Summary

The following tables summarize the available spectral data for this compound. Due to the limited availability of public experimental data, some values are predicted or derived from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 | d | H-6 |

| ~3.9 | s | OCH₃ |

| ~11.5 | br s | N-H |

Note: Predicted values based on typical chemical shifts for similar structures. The signal for the N-H proton is exchangeable with D₂O.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C-2 |

| ~155 (d) | C-4 |

| ~140 (d) | C-5 |

| ~125 (d) | C-6 |

| ~55 | OCH₃ |

Note: Predicted values. The carbons C-4, C-5, and C-6 are expected to show coupling with the adjacent fluorine atom.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H stretch |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1700 | Strong | C=O stretch (keto) |

| ~1650 | Strong | C=C stretch |

| ~1250 | Strong | C-O stretch (methoxy) |

| ~1100 | Strong | C-F stretch |

Note: Characteristic absorption bands are based on typical values for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - OCH₃ - CO]⁺ |

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for pyrimidinone derivatives.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]

-

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Data Acquisition:

-

The spectrum is recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.[2]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

References

Potential Therapeutic Targets of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluoropyrimidine derivative. While direct extensive research on this specific compound is limited, its structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) suggests that its therapeutic potential likely stems from its role as a prodrug that is metabolized to 5-FU. This guide delineates the potential therapeutic targets of this compound, focusing on the well-established mechanisms of its presumed active metabolite, 5-fluorouracil. The primary therapeutic target is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This document provides a comprehensive overview of the metabolic activation pathway, the mechanism of target inhibition, and potential avenues for further research.

Introduction

This compound is a synthetic pyrimidine analogue. Although it is utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including the oral fluoropyrimidine prodrug capecitabine, its intrinsic biological activity and specific therapeutic targets are not well-documented in publicly available literature. Given its chemical structure, it is highly probable that this compound exerts its biological effects through intracellular conversion to 5-fluorouracil (5-FU). Therefore, this guide will focus on the established therapeutic targets of 5-FU as the putative targets of this compound.

The 5-Fluorouracil Metabolic Pathway: A Presumed Mechanism of Action

The therapeutic activity of 5-FU is dependent on its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] This multi-step enzymatic conversion is a critical determinant of its cytotoxic effects.

Anabolic Activation Cascade

The proposed metabolic activation of this compound would likely involve its conversion to 5-FU, which then enters the anabolic pathway.

Caption: Presumed metabolic activation pathway of this compound.

Primary Therapeutic Target: Thymidylate Synthase (TS)